molecular formula C7H10ClNOS B2877280 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride CAS No. 82634-63-7

2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride

Cat. No.: B2877280
CAS No.: 82634-63-7
M. Wt: 191.67
InChI Key: JPELFARHERJLOM-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the reaction of 2-methyl-1,3-thiazol-4(5H)-one with a suitable diene under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has indicated its potential use in drug development, particularly in the treatment of certain diseases.

  • Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride is compared with other similar thiazole derivatives, such as 2-methylthiazole and 4-methylthiazole

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Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c1-8-7(9)5-3-2-4-6(5)10-8;/h2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPELFARHERJLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(S1)CCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82634-63-7
Record name 2-methyl-2H,3H,4H,5H,6H-cyclopenta[d][1,2]thiazol-3-one hydrochloride
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